molecular formula C10H7IN2O3 B3044387 1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone CAS No. 1000342-97-1

1-(6-Iodo-5-nitro-1h-indol-1-yl)ethanone

Cat. No.: B3044387
CAS No.: 1000342-97-1
M. Wt: 330.08 g/mol
InChI Key: NZFIEFPPEKNKGO-UHFFFAOYSA-N
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Description

1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone typically involves the following steps:

Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimized conditions and alternative reagents to improve yield and efficiency. For instance, continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone and its derivatives involves interactions with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.

    Pathways Involved: By targeting specific enzymes, the compound can modulate pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethanone is unique due to the presence of both iodine and nitro groups on the indole core. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(6-iodo-5-nitroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFIEFPPEKNKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC(=C(C=C21)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646815
Record name 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-97-1
Record name 1-(6-Iodo-5-nitro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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